(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-4-7-17(22-21-12)25-14-3-2-8-23(10-14)18(24)13-5-6-15-16(9-13)20-11-19-15/h4-7,9,11,14H,2-3,8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYJNZAOHPHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone , with the CAS number 2034576-85-5 , is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
Chemical Structure and Properties
This compound features a complex structure that includes a benzimidazole core, a piperidine ring, and a pyridazinyl group. The molecular formula is with a molecular weight of 337.4 g/mol . The presence of these functional groups is significant for its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂ |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 2034576-85-5 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this category have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Similar derivatives have demonstrated antifungal effects, inhibiting the growth of pathogenic fungi.
- Anticancer Potential : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
Antimicrobial Activity
A study investigating the antimicrobial properties of related benzimidazole compounds indicated that they possess significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL , highlighting their potency against these pathogens .
Antifungal Activity
In vitro tests have shown that certain derivatives exhibit strong antifungal activity against species like Candida albicans. The MIC values reported were between 32 to 512 μg/mL , demonstrating variable but promising antifungal potential .
The proposed mechanism of action for these compounds involves the inhibition of essential bacterial enzymes and disruption of cell wall synthesis. The unique structural features, such as the piperidine and pyridazine moieties, enhance binding affinity to target proteins, leading to improved biological efficacy .
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of benzimidazole derivatives were tested against multiple bacterial strains. The results showed that compounds with electron-donating groups on the piperidine ring exhibited enhanced antibacterial activity compared to those without substitutions. This suggests that structural modifications can significantly influence biological outcomes.
Case Study 2: Antifungal Assessment
Another investigation focused on the antifungal properties of related compounds, where it was found that specific substitutions on the benzimidazole core improved antifungal activity against Candida species. The study concluded that further optimization of these derivatives could lead to more effective antifungal agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of pharmacological and physicochemical profiles:
Structural and Functional Analysis
- CI-930 (PDE4 Inhibitor): The pyridazinone core in CI-930 is critical for PDE4 binding, while the imidazole-phenyl group enhances selectivity. PDE4) .
- I-BET469 (BET Inhibitor): The morpholino-pyridinone substituent in I-BET469 facilitates BET bromodomain recognition.
- [1-(3-Methylphenyl) Analogue ()] : The 3-methylphenyl group introduces hydrophobicity, likely reducing aqueous solubility compared to the target’s pyridazine-ether substituent. This highlights the target’s design advantage for improved bioavailability .
- T8Z Ligand () : The triazole-pyrrolidine-pyridine chain in T8Z may target kinases (e.g., JAK/STAT pathways). The target’s pyridazine-ether group could offer alternative binding modes, such as π-π stacking with aromatic enzyme pockets .
Pharmacokinetic and Physicochemical Insights
- Solubility : The pyridazine-ether group in the target compound likely enhances water solubility compared to CI-930’s phenyl-imidazole and ’s methylphenyl analogs.
- Target Selectivity : Molecular docking (e.g., AutoDock4 ) could predict the target’s binding to PDE isoforms or kinases, leveraging its hybrid benzimidazole-pyridazine structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
